molecular formula C11H11NOS B066560 2-(2-Benzothiazolyl)-3-buten-2-ol CAS No. 193482-37-0

2-(2-Benzothiazolyl)-3-buten-2-ol

Cat. No.: B066560
CAS No.: 193482-37-0
M. Wt: 205.28 g/mol
InChI Key: UNKQJMUKWALKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzothiazolyl)-3-buten-2-ol is a heterocyclic compound featuring a benzothiazole moiety linked to a 3-buten-2-ol group. Benzothiazoles are sulfur- and nitrogen-containing aromatic systems known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

193482-37-0

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)but-3-en-2-ol

InChI

InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3

InChI Key

UNKQJMUKWALKMG-UHFFFAOYSA-N

SMILES

CC(C=C)(C1=NC2=CC=CC=C2S1)O

Canonical SMILES

CC(C=C)(C1=NC2=CC=CC=C2S1)O

Synonyms

2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The butenol group in the target compound distinguishes it from esters (e.g., PI-19397) and amines (e.g., 2-(1,3-benzothiazol-2-yl)ethanamine). This alcohol group may enhance solubility in polar solvents or enable nucleophilic reactions. Electron-withdrawing groups (e.g., coumarin in BC6) confer fluorescence properties, which are absent in the target compound due to its lack of extended conjugation .

Biological Activity :

  • Benzothiazolone derivatives, such as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, exhibit antibacterial and antifungal activities, likely due to the reactive oxo group . The target compound’s bioactivity remains speculative but could be explored in similar contexts.

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